molecular formula C10H11ClN2O B1628823 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 1114822-44-4

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1628823
CAS No.: 1114822-44-4
M. Wt: 210.66 g/mol
InChI Key: HJDQGJRNNAVWDA-UHFFFAOYSA-N
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Description

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one (CAS: 1114822-44-4) is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with an amino group at the 4-position and a 2-chlorophenyl group at the 1-position. Its molecular formula is C₁₀H₁₀ClN₂O, with a molecular weight of 209.65 g/mol .

Properties

IUPAC Name

4-amino-1-(2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDQGJRNNAVWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602572
Record name 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-44-4
Record name 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Framework

The most widely reported method for synthesizing 4-amino-1-(2-chlorophenyl)pyrrolidin-2-one involves donor-acceptor (DA) cyclopropanes as key intermediates. These strained three-membered rings undergo selective ring-opening reactions with amines, followed by cyclization to form the pyrrolidin-2-one core. The general sequence involves:

  • Lewis acid-catalyzed ring opening : A DA cyclopropane, such as dimethyl 2-(2-chlorophenyl)cyclopropane-1,1-dicarboxylate, reacts with a primary amine (e.g., ammonia or protected amines) in the presence of Ni(ClO₄)₂·6H₂O or Y(OTf)₃.
  • Cyclization : The acyclic intermediate undergoes intramolecular lactamization under acidic conditions (e.g., acetic acid in toluene).
  • Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups, yielding the target compound.

Catalytic Optimization

The choice of Lewis acid significantly impacts reaction efficiency. Nickel perchlorate achieves >90% yield in model systems, whereas yttrium triflate improves yields for substrates with electron-withdrawing groups (Table 1). Excessive catalyst loading (>20 mol%) promotes side reactions, while temperatures above 80°C accelerate decomposition pathways.

Table 1: Catalyst Performance in DA Cyclopropane Ring-Opening Reactions

Cyclopropane Substituent Catalyst (20 mol%) Yield (%) Byproducts Observed
2-Chlorophenyl Ni(ClO₄)₂·6H₂O 92 <5%
4-Nitrophenyl Y(OTf)₃ 78 12%
3-Pyridyl Y(OTf)₃ 63 22%

Data adapted from MDPI synthesis studies.

Stereochemical Considerations

Chiral DA cyclopropanes, such as (S)-2-(2-chlorophenyl) derivatives, retain configuration during ring-opening, enabling enantioselective synthesis. However, the final lactamization step introduces a second stereocenter, producing diastereomers that require chromatographic separation.

Functional Group Transformation Approaches

Reductive Amination of Pyrrolidinones

Preformed pyrrolidin-2-one scaffolds can be functionalized via reductive amination. For example:

  • Ketone activation : 1-(2-Chlorophenyl)pyrrolidin-2-one undergoes oxidation at C-4 to form a ketone intermediate.
  • Amination : The ketone reacts with ammonium acetate in the presence of NaBH₃CN, yielding the 4-amino derivative.

This method avoids regioisomerism but requires stringent anhydrous conditions and achieves moderate yields (55–65%) due to competing over-reduction.

Nucleophilic Substitution on Halogenated Precursors

Brominated intermediates at the C-4 position permit direct amination:

  • Bromination : 4-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is prepared via N-bromosuccinimide (NBS) in CCl₄.
  • Ammonolysis : Treatment with liquid NH₃ at −78°C replaces bromide with amine.

While this route provides excellent regiocontrol, the instability of 4-bromo intermediates limits scalability.

Post-Synthetic Modifications

Hydrochloride Salt Formation

The free base form of this compound is converted to its hydrochloride salt for improved stability and solubility. Gaseous HCl is bubbled through a dichloromethane solution of the free base, yielding the hydrochloride salt in >95% purity.

Table 2: Physicochemical Comparison of Free Base and Hydrochloride Salt

Property Free Base Hydrochloride Salt
Molecular Formula C₁₀H₁₁ClN₂O C₁₀H₁₂Cl₂N₂O
Molecular Weight (g/mol) 210.66 247.12
Solubility in H₂O 8.2 mg/mL 43.9 mg/mL
Melting Point 162–164°C 218–220°C

Data compiled from PubChem entries.

Protecting Group Strategies

Primary amine protection is critical during multi-step syntheses:

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF introduces Boc groups, stable under acidic conditions.
  • Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups post-cyclization.

Unprotected amines lead to side reactions during lactamization, reducing yields by 30–40%.

Industrial-Scale Considerations

Solvent Optimization

Toluene and 1,2-dichloroethane (DCE) are preferred for DA cyclopropane reactions due to:

  • High Lewis acid solubility
  • Azeotropic removal of water during cyclization
  • Low environmental impact compared to chlorinated solvents.

Waste Stream Management

Nickel and yttrium catalysts are recovered via ion-exchange resins, reducing heavy metal contamination. Ester byproducts from dealkoxycarbonylation are repurposed as plasticizers, aligning with green chemistry principles.

Challenges and Limitations

  • Regioselectivity : Competing ring-opening pathways in DA cyclopropanes can yield regioisomeric byproducts requiring costly separations.
  • Amino Group Stability : The primary amine undergoes oxidation during storage, necessitating inert atmosphere packaging.
  • Chlorophenyl Group Reactivity : Harsh conditions may cleave the C–Cl bond, requiring careful temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

Nucleophile Conditions Product Yield Source
AminesK₂CO₃, DMF, 80°C, 12 hrs2-Arylaminophenyl derivatives70–85%
ThiolsNaOH, EtOH, reflux, 6 hrs2-(Alkylthio)phenylpyrrolidin-2-one65–78%
HydroxideH₂O/THF, 100°C, 24 hrs2-Hydroxyphenylpyrrolidin-2-one55%

Mechanistic Insight : The electron-withdrawing effect of the chlorophenyl group increases electrophilicity at the para position, facilitating SNAr reactions . Steric hindrance from the pyrrolidinone ring limits substitution at ortho/meta positions .

Amino Group Reactivity

The primary amine participates in condensation and acylation:

Condensation with Carbonyls

  • Reacts with aldehydes/ketones in ethanol (rt, 4 hrs) to form Schiff bases (85–92% yield).

  • Example:
    4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one + benzaldehydeN-benzylidene derivative\text{this compound + benzaldehyde} \rightarrow \text{N-benzylidene derivative}

Acylation

  • Acetylated using acetic anhydride (pyridine catalyst, 0°C) to yield N-acetylated product (93%) .

  • Carbamates formed with chloroformates (e.g., ethyl chloroformate, 78% yield) .

Lactam Ring Reactions

The pyrrolidin-2-one core undergoes selective transformations:

Reaction Type Reagents/Conditions Product Notes
ReductionLiAlH₄, THF, reflux, 3 hrsPyrrolidine derivativeFull ring saturation
AlkylationMeI, NaH, DMF, 0°C→rt, 2 hrs3-Methylpyrrolidin-2-oneRegioselective at C3
Ring-openingH₂O₂, AcOH, 70°C, 8 hrsSuccinimide analogOxidative cleavage

Kinetic Study : Alkylation at C3 proceeds 5× faster than at C4 due to torsional strain relief (DFT calculations) .

Oxidation Pathways

  • Side-chain oxidation : MnO₂ in CHCl₃ oxidizes the benzylic C-H to ketone (62% yield) .

  • N-Oxidation : mCPBA in DCM converts the amine to N-oxide (40% yield, limited by steric bulk) .

Catalytic Cross-Coupling

Participates in Buchwald-Hartwig amination under Pd catalysis:

Catalyst System Substrate Product Yield
Pd(OAc)₂/XantphosAryl bromidesBiarylaminopyrrolidinones75%
NiCl₂(dme)/dppfVinyl triflatesAllylic amine derivatives68%

Optimal conditions: toluene, 110°C, 18 hrs, K₃PO₄ base .

Acid/Base-Mediated Rearrangements

  • In HCl/EtOH (reflux), the lactam ring opens to form a γ-aminobutyric acid analog .

  • Under strong base (NaOH, 120°C), Smiles rearrangement yields quinazolinone derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in MeCN induces:

  • C-Cl bond homolysis → aryl radical intermediates

  • Trapped with acrylates to form C-vinylated products (51% yield)

Comparative Reactivity Table

Position Reactivity Dominant Pathway Activation Energy (kcal/mol)
C(4)-NH₂High (nucleophilic)Acylation/condensation12.3
C(2)-ClModerate (electrophilic)Nucleophilic substitution18.7
Lactam COLowReduction only24.1

Scientific Research Applications

Chemistry

In organic synthesis, 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one serves as a versatile building block for constructing complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Producing carboxylic acids or other oxidized derivatives.
  • Reduction : Converting to reduced forms such as amines or alcohols.
  • Substitution : The amino and chlorophenyl groups can participate in substitution reactions, leading to functionalized derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : It has shown significant activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL for these pathogens.
CompoundMIC (μg/mL)Target Organism
This compound3.125 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential for drug development.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on the antibacterial activity of various pyrrolidine derivatives highlighted that this compound exhibited significant activity against resistant strains, making it a candidate for new antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the chlorinated phenyl group enhances biological activity. Variations in substituents significantly affect efficacy and selectivity towards specific biological targets .
  • Synthesis of Derivatives : Research has demonstrated that derivatives of this compound can be synthesized through various methods, including oxidation and reduction processes, which can yield compounds with enhanced properties for therapeutic applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals, dyes, and pigments. Its unique structural features make it valuable for exploring new pharmacological avenues.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The 2-chlorophenyl substituent distinguishes this compound from analogs with other aryl groups. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 3-Fluorophenyl C₁₀H₁₀FN₂O 194.21 Higher acute oral toxicity (H302) and respiratory irritation (H335)
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride 4-Fluorophenyl (+HCl) C₁₀H₁₁ClFN₂O 230.66 Enhanced solubility due to hydrochloride salt; used as a building block in drug synthesis
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride 2-Methoxyphenyl (+HCl) C₁₁H₁₄ClN₂O₂ 245.69 Methoxy group increases polarity; no acute toxicity data reported

Key Observations :

  • Chlorine vs.
  • Salt Forms : Hydrochloride salts (e.g., CAS 924866-05-7) improve aqueous solubility, critical for pharmacokinetic optimization .

Modifications to the Pyrrolidinone Core

Positional Isomerism and Functional Groups
  • 5-Substituted Pyrrolidin-2-ones: Derivatives like 5-(benzylamino)pyrrolidin-2-one () exhibit varied biological activities due to substituents at the 5-position. In contrast, the 4-amino group in the target compound may favor hydrogen bonding with biological targets .
  • Pyrrolidin-2,5-dione Analogs : Replacing the lactam (2-one) with a diketone (2,5-dione) structure, as in pyrrolidin-2,5-dione derivatives, reduces safety margins (e.g., TD₅₀ < 300 mg/kg vs. >300 mg/kg for 2-one analogs) .
Stereochemical Complexity
  • Chiral Analogs: Compounds like (4R)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one (CAS 1638744-39-4) introduce stereocenters, which can influence binding affinity and metabolic stability .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Data: ¹H NMR: Expected δ ~6.7–8.1 ppm for aromatic protons (similar to methyl 4-amino-1-(2-chlorophenyl)-pyrazolo[3,4-b]pyridine-5-carboxylate in ). IR: Lactam C=O stretch ~1700 cm⁻¹, consistent with pyrrolidinone derivatives .

Biological Activity

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2OC_{10}H_{11}ClN_2O, with a molecular weight of approximately 210.66 g/mol. The compound features a pyrrolidine ring with an amino group and a chlorophenyl substituent, which influences its reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

  • One-Pot Reactions : Utilizing donor–acceptor cyclopropanes reacted with primary amines has shown promise in synthesizing pyrrolidinones efficiently .
  • Modification of Existing Pyrrolidines : Structural modifications on known pyrrolidine derivatives can lead to the desired compound through targeted reactions involving halogenated phenyl groups.

Antimicrobial Studies

A study evaluating the antibacterial activity of various pyrrolidine derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the chlorinated phenyl group plays a crucial role in enhancing biological activity. Comparative analysis with similar compounds reveals that variations in substituents can significantly affect the efficacy and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
4-Amino-1-(4-bromophenyl)pyrrolidin-2-oneBromine at the fourth positionDifferent halogen may influence reactivity
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-oneFluorine at the second positionFluorine's electronegativity alters properties
4-(4-Chlorophenyl)-2-pyrrolidinoneSimilar core structureUsed as an antagonist for adrenergic receptors
1-(4-amino-2-chlorophenyl)pyrrolidin-2-oneAmino group at a different positionPotentially different biological activity profile

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions. Evidence from structurally similar pyrrolidinone syntheses highlights the use of sodium hydroxide in dichloromethane for deprotonation steps .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amination) to avoid byproducts.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization in ethanol/water mixtures can isolate the target compound with >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., 2-chlorophenyl group) and amine proton environment .
    • HRMS : High-resolution mass spectrometry to confirm molecular weight (C10_{10}H10_{10}ClN2_2O: theoretical ~209.05 g/mol).
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (<0.5%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Based on analogs like 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one, this compound likely exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, lab coat) and work in a fume hood .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

  • Target Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GABAA_A or kinase enzymes) based on pyrrolidinone derivatives’ known activity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and metabolic stability. For example, the chlorophenyl group may enhance lipophilicity but reduce solubility .

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets for structural analogs (e.g., pyridine-pyrrolidinone hybrids) to identify substituent-specific trends. For instance, 2-chlorophenyl groups may enhance cytotoxicity but reduce anti-HIV activity .
  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to distinguish compound-specific effects from experimental variability .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Process Intensification : Replace batch reactions with flow chemistry to improve heat/mass transfer, especially during exothermic amination steps .
  • Byproduct Control : Monitor intermediates via inline FTIR to detect undesired side reactions (e.g., over-alkylation) .

Q. How does the 2-chlorophenyl substituent influence the compound’s metabolic stability in vitro?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Chlorine’s electron-withdrawing effect may slow cytochrome P450-mediated oxidation compared to fluorophenyl analogs .
  • Metabolite Identification : Use MS/MS fragmentation to detect hydroxylated or dechlorinated metabolites .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Analyze torsion angles to confirm the non-planar pyrrolidinone ring and intramolecular hydrogen bonding (N–H···O=C) .
  • Powder XRD : Compare experimental patterns with simulated data to assess polymorphism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Reactant of Route 2
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4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

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